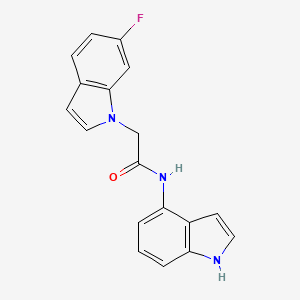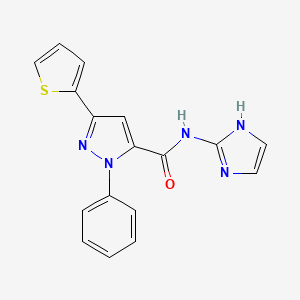
6-(furan-2-yl)-2-(pyrrolidin-1-ylmethyl)pyridazin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(フラン-2-イル)-2-(ピロリジン-1-イルメチル)ピリダジン-3(2H)-オンは、フラン環、ピロリジン環、ピリダジノンコアを含む複素環式化合物です。このような構造を持つ化合物は、その潜在的な生物活性のために、医薬品化学においてしばしば注目されています。
2. 製法
合成経路と反応条件
6-(フラン-2-イル)-2-(ピロリジン-1-イルメチル)ピリダジン-3(2H)-オンの合成には、通常、複数段階の有機反応が必要です。一般的な合成経路には、次のようなものがあります。
ピリダジノンコアの形成: これは、ヒドラジン誘導体とジケトンを含む環化反応によって達成できます。
フラン環の導入: フラン環は、スズキ反応やヘック反応などのカップリング反応によって導入できます。
ピロリジン環の付加: このステップでは、求核置換反応または還元アミノ化によって、ピロリジン部分をピリダジノンコアに付加できます。
工業生産方法
工業生産方法では、収率と純度を最大化し、コストと環境への影響を最小限に抑えるために、上記の合成経路を最適化する必要があります。これには、連続フローリアクター、グリーンケミストリーの原則、スケーラブルな精製技術の使用が含まれる可能性があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(furan-2-yl)-2-(pyrrolidin-1-ylmethyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyridazinone Core: This can be achieved by cyclization reactions involving hydrazine derivatives and diketones.
Introduction of the Furan Ring: The furan ring can be introduced via a coupling reaction, such as a Suzuki or Heck reaction.
Attachment of the Pyrrolidine Ring: This step might involve nucleophilic substitution or reductive amination to attach the pyrrolidine moiety to the pyridazinone core.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.
化学反応の分析
反応の種類
酸化: この化合物は、特にフラン環で酸化反応を起こし、フランオンを生成する可能性があります。
還元: 還元反応はピリダジノンコアを標的にし、それをジヒドロピリダジン誘導体に変換する可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) や三酸化クロム (CrO3) があります。
還元: 水素化アルミニウムリチウム (LiAlH4) や水素化ホウ素ナトリウム (NaBH4) などの還元剤を使用できます。
置換: 置換反応の条件には、特定の反応に応じて、塩基 (例:水素化ナトリウム) や酸 (例:塩酸) の使用が含まれる可能性があります。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、フラン環の酸化はフランオンを生成する可能性があり、ピリダジノンコアの還元はジヒドロピリダジン誘導体を生成する可能性があります。
4. 科学研究への応用
6-(フラン-2-イル)-2-(ピロリジン-1-イルメチル)ピリダジン-3(2H)-オンは、科学研究においてさまざまな用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして。
生物学: 生物学的経路を研究するためのプローブとして。
医学: さまざまな疾患に対する治療薬としての可能性の調査。
工業: 新規材料の開発、または化学反応の触媒として。
科学的研究の応用
6-(furan-2-yl)-2-(pyrrolidin-1-ylmethyl)pyridazin-3(2H)-one could have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Investigation of its potential as a therapeutic agent for various diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用機序
6-(フラン-2-イル)-2-(ピロリジン-1-イルメチル)ピリダジン-3(2H)-オンの作用機序は、その特定の生物学的標的に依存します。一般的に、このような化合物は酵素または受容体に結合し、その活性を調節することで、細胞プロセスに影響を与える可能性があります。関与する分子標的と経路は、実験的研究によって解明する必要があります。
6. 類似の化合物との比較
類似の化合物
6-(フラン-2-イル)-2-(メチル)ピリダジン-3(2H)-オン: ピロリジン環がありません。
6-(フラン-2-イル)-2-(ピペリジン-1-イルメチル)ピリダジン-3(2H)-オン: ピロリジン環の代わりにピペリジン環が含まれています。
6-(チオフェン-2-イル)-2-(ピロリジン-1-イルメチル)ピリダジン-3(2H)-オン: フラン環の代わりにチオフェン環が含まれています。
独自性
6-(フラン-2-イル)-2-(ピロリジン-1-イルメチル)ピリダジン-3(2H)-オンにフラン環とピロリジン環の両方が存在することは、類似の化合物と比較して、独自の生物活性や化学反応性を付与する可能性があります。この独自性は、比較研究によって確認する必要があります。
類似化合物との比較
Similar Compounds
6-(furan-2-yl)-2-(methyl)pyridazin-3(2H)-one: Lacks the pyrrolidine ring.
6-(furan-2-yl)-2-(piperidin-1-ylmethyl)pyridazin-3(2H)-one: Contains a piperidine ring instead of a pyrrolidine ring.
6-(thiophen-2-yl)-2-(pyrrolidin-1-ylmethyl)pyridazin-3(2H)-one: Contains a thiophene ring instead of a furan ring.
Uniqueness
The presence of both the furan and pyrrolidine rings in 6-(furan-2-yl)-2-(pyrrolidin-1-ylmethyl)pyridazin-3(2H)-one might confer unique biological activities or chemical reactivity compared to similar compounds. This uniqueness would need to be confirmed through comparative studies.
特性
分子式 |
C13H15N3O2 |
|---|---|
分子量 |
245.28 g/mol |
IUPAC名 |
6-(furan-2-yl)-2-(pyrrolidin-1-ylmethyl)pyridazin-3-one |
InChI |
InChI=1S/C13H15N3O2/c17-13-6-5-11(12-4-3-9-18-12)14-16(13)10-15-7-1-2-8-15/h3-6,9H,1-2,7-8,10H2 |
InChIキー |
JEKZNKFDDGMARH-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)CN2C(=O)C=CC(=N2)C3=CC=CO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(1H-indol-3-yl)ethyl]-3-(5-methyl-1H-tetrazol-1-yl)benzamide](/img/structure/B12160410.png)

![methyl 5-fluoro-2-({[4-(4-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate](/img/structure/B12160420.png)
![methyl 3-(4-(2,5-difluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)propanoate](/img/structure/B12160421.png)


![ethyl 1-(3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate](/img/structure/B12160428.png)

![(1-methyl-1H-indol-4-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone](/img/structure/B12160440.png)
![3-[2-(2-Chlorophenyl)hydrazinylidene]-3H-indole](/img/structure/B12160441.png)
![N-(1H-benzo[d]imidazol-2-yl)-4-methyl-2-(2-propylpyridin-4-yl)thiazole-5-carboxamide](/img/structure/B12160446.png)
![N-{1-[3-(dimethylamino)propyl]-2-methyl-1H-benzimidazol-5-yl}-3-(1H-indol-3-yl)propanamide](/img/structure/B12160451.png)

![1-[3-(dimethylamino)propyl]-3-hydroxy-4-{[3-methyl-4-(2-methylpropoxy)phenyl]carbonyl}-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12160476.png)
